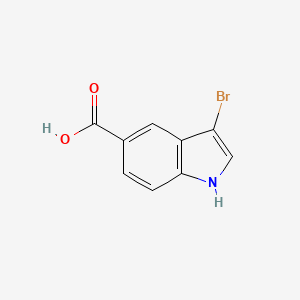

3-Bromoindole-5-carboxylic acid

説明

Significance of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. ijpsr.com Its prevalence in a vast array of natural products, including the essential amino acid tryptophan and numerous alkaloids, underscores its fundamental role in biology. nih.gov This natural abundance has inspired chemists to explore the indole nucleus as a "privileged structure" in drug discovery. nih.govresearchgate.net A privileged structure is a molecular framework that is able to bind to multiple, unrelated biological targets, thereby serving as a versatile template for the development of new therapeutic agents. researchgate.netresearchgate.net

The chemical versatility of the indole ring allows for functionalization at various positions, enabling the synthesis of diverse libraries of compounds with a wide spectrum of biological activities. mdpi.com Indole derivatives have been successfully developed into drugs for treating a multitude of conditions, including cancer, infectious diseases, inflammatory disorders, and neurological ailments. mdpi.comkit.edu For instance, compounds bearing the indole scaffold have been commercialized as anti-inflammatory agents, phosphodiesterase inhibitors, and serotonin (B10506) receptor agonists and antagonists. nih.gov The ability of the indole nucleus to participate in various chemical interactions, such as hydrogen bonding and π-stacking, contributes to its promiscuity in binding to different protein targets. researchgate.net This inherent capacity for molecular recognition makes the indole scaffold a highly attractive and enduringly significant core in the pursuit of novel and effective pharmaceuticals. ijpsr.comresearchgate.net

Overview of Halogenated Indoles as Privileged Structures

The introduction of halogen atoms, such as bromine, chlorine, or iodine, to the indole scaffold can significantly modulate the physicochemical and biological properties of the resulting molecule. nih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, halogenated indoles have emerged as a particularly important subclass of "privileged structures" in medicinal chemistry. researchgate.net

The position and nature of the halogen substituent can have a profound impact on biological activity. For example, the presence of a bromine atom at the 5-position of the indole ring has been shown in some contexts to enhance the antimicrobial and anticancer properties of the molecule. chemimpex.comnih.gov Halogenated indoles have been investigated for a wide range of therapeutic applications. Some have been identified as ligands for the aryl hydrocarbon receptor (AhR), a protein involved in regulating cellular responses to environmental toxins and in processes like immune response and cell proliferation. nih.gov The strategic use of halogenation allows for the fine-tuning of a molecule's properties, making halogenated indoles valuable tools in the design and discovery of new drugs with improved efficacy and selectivity. chemimpex.com

Historical Development and Evolution of Indole Carboxylic Acid Research

The journey of indole research began with the isolation and characterization of naturally occurring indole-containing compounds. The discovery of indole itself from indigo (B80030) dye and the identification of the amino acid tryptophan as an indole derivative laid the groundwork for a massive expansion in the study of this heterocyclic system. nih.gov The recognition of the physiological importance of indole-based compounds, such as the plant hormone indole-3-acetic acid and the neurotransmitter serotonin, further fueled research into their chemistry and biology. nih.gov

The synthesis of indole carboxylic acids has a long history, with early methods being developed to access various isomers of this compound class. For instance, the synthesis of indole-7-carboxylic acid was reported in the mid-20th century. acs.org Over the years, synthetic methodologies have evolved, becoming more sophisticated and allowing for the preparation of a wide array of substituted indole carboxylic acids. This has enabled a more systematic exploration of their structure-activity relationships. The development of modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has greatly facilitated the construction of complex indole carboxylic acid derivatives, opening up new avenues for their application in medicinal chemistry and materials science. researchgate.net

Current State of Research on 3-Bromoindole-5-carboxylic acid and its Analogs

Currently, this compound is primarily utilized as a versatile building block in organic synthesis. chemicalbook.com Its structure, featuring a reactive bromine atom at the 3-position and a carboxylic acid group at the 5-position, makes it a valuable intermediate for the construction of more complex indole derivatives.

The synthesis of this compound can be achieved through the direct bromination of indole-5-carboxylic acid. chemicalbook.com This reaction is typically carried out using bromine in a solvent like N,N-dimethylformamide (DMF) and proceeds rapidly at room temperature to give the desired product in high yield. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 916179-87-8 | chemicalbook.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₆BrNO₂ | sigmaaldrich.comchemsrc.comalfa-chemistry.com |

| Molecular Weight | 240.05 g/mol | alfa-chemistry.com3wpharm.com |

| Appearance | Off-white to light brown solid | chemicalbook.com |

| IUPAC Name | 3-bromo-1H-indole-5-carboxylic acid | sigmaaldrich.comalfa-chemistry.com |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=CN2)Br | alfa-chemistry.combiosynth.com |

| Density | 1.838 g/cm³ | chemicalbook.com |

| Boiling Point | 470.9 °C | biosynth.com |

| Storage Temperature | 2-8°C | chemicalbook.com |

Research on analogs of this compound highlights the broader interest in this class of compounds. For example, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. researchgate.netresearchgate.net Molecular docking studies of these analogs have shown favorable binding to the EGFR tyrosine kinase domain. researchgate.netresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

3-bromo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNFRMMIMOPFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693843 | |

| Record name | 3-Bromo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916179-87-8 | |

| Record name | 3-Bromo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromoindole 5 Carboxylic Acid and Its Congeners

Regioselective Bromination Strategies for Indole (B1671886) Ring Systems

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, controlling the position of substitution is a significant synthetic challenge. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.

Direct Electrophilic Bromination Approaches

Direct bromination of an indole derivative is a primary method for introducing a bromine atom onto the heterocyclic ring. The reaction of indole-5-carboxylic acid with an electrophilic bromine source, such as molecular bromine (Br₂), typically results in substitution at the electron-rich C3 position.

A common procedure involves dissolving indole-5-carboxylic acid in a suitable solvent like N,N-dimethylformamide (DMF) and adding molecular bromine. The reaction is often rapid, proceeding at room temperature to yield 3-bromoindole-5-carboxylic acid in high yield. chemicalbook.com The electron-withdrawing nature of the carboxylic acid group at the C5 position helps to deactivate the benzene (B151609) portion of the indole ring, favoring substitution on the pyrrole (B145914) ring.

Table 1: Direct Electrophilic Bromination of Indole-5-carboxylic Acid

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|

This table summarizes a typical condition for the direct C3-bromination of indole-5-carboxylic acid.

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity that is often complementary to classical electrophilic substitution. wikipedia.orgorganic-chemistry.org This method involves the use of a directing metalation group (DMG) that complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

For indole systems, a protecting group on the nitrogen, such as a carbamate (B1207046) or amide, can act as a DMG. uwindsor.canih.gov This directs lithiation to the C2 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic bromine source introduces a bromine atom at C2. While this method is highly effective for C2-functionalization, it is not the primary route to 3-bromoindoles. For π-excessive heterocycles like N-protected indoles, C2 lithiation is highly dominant. uwindsor.ca Achieving C3 bromination via this pathway is less common as it would require a different directing group strategy to overcome the inherent reactivity of the C2 position.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for regioselective bromination and is a milder alternative to molecular bromine. nih.govwikipedia.orgmasterorganicchemistry.com It serves as a source of electrophilic bromine and is particularly effective for the C3-bromination of electron-rich indoles. masterorganicchemistry.commissouri.edu The reaction is often performed in a polar aprotic solvent. The use of NBS can minimize side reactions, such as polybromination, that can occur with Br₂. missouri.edu

The mechanism involves the electrophilic attack of the indole C3 position on the bromine atom of NBS. This method's selectivity and mild conditions make it a preferred choice in many synthetic sequences involving indole cores. For instance, NBS has been successfully used for the bromination of various activated aromatic compounds and heterocycles. missouri.eduorganic-chemistry.org

Table 2: NBS-Mediated Bromination of Indole Derivatives

| Substrate | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Indole | Dichloromethane | 10 mol% NBS, 40 °C | 3-Substituted Indole | nih.gov |

This table illustrates the utility of NBS in the bromination of different indole systems, highlighting its role in regioselective synthesis.

Functionalization Techniques for Carboxylic Acid Introduction

The second key feature of the target molecule is the carboxylic acid at the C5 position. This group can be introduced either before or after the bromination step.

Carboxylation at the C-5 Position of the Indole Ring

Introducing a carboxylic acid group directly onto the C5 position of a pre-formed 3-bromoindole can be accomplished through several methods. One classical approach involves the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, at the C5 position, followed by quenching with carbon dioxide (CO₂). This requires a halogen (like bromine or iodine) or a metalated site at C5 to initiate the reaction.

Modern techniques have emerged, including transition-metal-catalyzed carboxylations. For example, copper-catalyzed reactions have been developed for the carboxylation of aryl halides and boronic acids, though they often require high temperatures and specific ligands. nih.gov These methods offer pathways to aryl carboxylic acids from various precursors, tolerating a range of functional groups. nih.gov

Hydrolysis of Ester Precursors to Yield Carboxylic Acids

A highly common and reliable strategy for obtaining this compound is through the hydrolysis of its corresponding ester, typically the methyl or ethyl ester. nih.gov This two-step approach involves first synthesizing the ester, methyl 3-bromoindole-5-carboxylate, and then converting it to the desired carboxylic acid. nih.gov

The synthesis often starts with indole-5-carboxylic acid, which is first esterified and then brominated at the C3 position. Alternatively, methyl indole-5-carboxylate can be directly brominated. The final step is the hydrolysis of the ester group. This is typically achieved under basic conditions, for example, by refluxing the ester with a solution of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of methanol (B129727) and water. nih.gov Following the reaction, acidification of the mixture precipitates the carboxylic acid product. nih.gov This method is advantageous as the ester group is generally stable to the conditions used for C3-bromination, and the hydrolysis is usually a high-yielding transformation. nih.gov

Table 3: Synthesis of Carboxylic Acids via Ester Hydrolysis

| Ester Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 5-((6-bromo-1H-indol-1-yl) methyl)-2-methylfuran-3-carboxylate | NaOH, H₂O, MeOH | Reflux | 5-((6-Bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | nih.gov |

This table provides examples of indole carboxylic acids synthesized via the hydrolysis of their corresponding ester precursors.

Convergent and Divergent Synthetic Routes to the this compound Core

The construction of the core indole scaffold, particularly one substituted with both a bromine atom at the 3-position and a carboxylic acid at the 5-position, can be achieved through various strategic routes. Convergent strategies involve the coupling of pre-functionalized fragments, while divergent routes build complexity from a common indole intermediate.

Application of Fischer Indole Synthesis for Ring Closure

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indole rings. bhu.ac.inbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comyoutube.com

For the synthesis of a precursor to this compound, the process would begin with a specifically substituted phenylhydrazine. The key starting material would be (4-carboxyphenyl)hydrazine. This would be condensed with a suitable carbonyl compound that can facilitate the introduction of the bromine at the 3-position post-cyclization, or a bromo-substituted carbonyl compound.

The general mechanism proceeds through several key steps:

Hydrazone Formation : Reaction of the arylhydrazine with a ketone or aldehyde.

Tautomerization : The resulting hydrazone isomerizes to its enamine tautomer under acidic conditions. byjus.com

mdpi.commdpi.com-Sigmatropic Rearrangement : The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond. byjus.com

Cyclization and Aromatization : The resulting intermediate cyclizes, eliminates a molecule of ammonia, and undergoes aromatization to form the stable indole ring. byjus.com

While versatile, the Fischer synthesis often requires harsh conditions, such as elevated temperatures and strong acids (e.g., H₂SO₄, PPA, ZnCl₂), which can be a limitation for substrates with sensitive functional groups. bhu.ac.inorganic-chemistry.org The reaction of unsymmetrical ketones can also lead to a mixture of regioisomeric products. byjus.com

Utilization of Bartoli Indole Synthesis in Substituted Indole Preparation

The Bartoli indole synthesis, discovered in 1989, is a highly effective method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgingentaconnect.comjk-sci.com This reaction has become a key strategy because classical methods often fail to produce this substitution pattern efficiently. ingentaconnect.com

The synthesis of the this compound core using this method would necessitate starting with an ortho-substituted nitrobenzene, for instance, 1-bromo-2-nitro-4-benzoic acid. The reaction requires at least three equivalents of a vinyl Grignard reagent to proceed to completion. wikipedia.orgonlineorganicchemistrytutor.com

The mechanism is understood to involve the following stages:

Initial Addition : The first equivalent of the vinyl Grignard reagent adds to the nitro group, which decomposes to form a nitrosoarene. wikipedia.orgjk-sci.com

Second Addition : A second equivalent of the Grignard reagent attacks the nitrosoarene. jk-sci.com

mdpi.commdpi.com-Sigmatropic Rearrangement : A key rearrangement step occurs, facilitated by the steric bulk of the ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com

Cyclization and Aromatization : The intermediate aldehyde undergoes intramolecular attack by the nitrogen atom, and a final acid work-up generates the indole product. jk-sci.com

A significant advantage of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and pyrrole rings. wikipedia.org The primary limitation is the requirement for an ortho-substituent on the starting nitroarene; the reaction typically gives poor yields or fails completely without it. ingentaconnect.comjk-sci.com

Table 1: Comparison of Fischer and Bartoli Indole Syntheses

| Feature | Fischer Indole Synthesis | Bartoli Indole Synthesis |

| Starting Materials | Arylhydrazines and aldehydes/ketones byjus.com | ortho-Substituted nitroarenes and vinyl Grignard reagents wikipedia.org |

| Key Transformation | Acid-catalyzed cyclization of a hydrazone organic-chemistry.org | Reaction with excess vinyl Grignard reagent onlineorganicchemistrytutor.com |

| Primary Application | General indole synthesis, widely applicable bhu.ac.in | Synthesis of 7-substituted indoles and other highly substituted patterns ingentaconnect.com |

| Key Intermediate | Enamine tautomer undergoing a mdpi.commdpi.com-sigmatropic shift byjus.com | Nitrosoarene intermediate jk-sci.com |

| Limitations | Harsh conditions (strong acid, heat); potential for regioisomeric mixtures bhu.ac.inbyjus.com | Requires an ortho-substituent on the nitroarene; requires excess Grignard reagent ingentaconnect.comjk-sci.com |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a powerful and efficient approach to constructing complex molecular scaffolds like indoles. wikipedia.org Isocyanide-based MCRs, such as the Ugi reaction, are particularly prominent. wikipedia.org

An innovative two-step protocol for indole synthesis involves an initial Ugi four-component reaction (Ugi-4CR) followed by an acid-catalyzed cyclization. rsc.orgrsc.org This method can assemble the indole core from simple, readily available starting materials: an aniline (B41778), an aldehyde (like glyoxal (B1671930) dimethyl acetal), an acid (formic acid), and an isocyanide. rsc.orgrsc.org

To generate a scaffold related to this compound, one could envision using a 4-aminobenzoic acid as the aniline component. The subsequent functionalization to introduce the 3-bromo group would be a separate step. The key advantage of this MCR approach is its sustainability, as it often proceeds under mild conditions, uses benign solvents like ethanol (B145695), and avoids the need for metal catalysts. rsc.org This strategy allows for significant structural diversity by varying the four initial components. rug.nl

Chemoenzymatic and Biocatalytic Approaches in Indole Synthesis

The integration of enzymes into synthetic pathways, known as chemoenzymatic synthesis or biocatalysis, provides significant advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.govresearchgate.net These approaches are increasingly used for the synthesis of complex indole alkaloids and their derivatives. mdpi.comrsc.org

Enzymes such as lipases, oxidases, and transferases can catalyze specific transformations that are challenging to achieve with conventional chemical methods. researchgate.netnumberanalytics.com For instance, lipases can be used for the kinetic resolution of racemic intermediates, providing access to optically pure chiral building blocks for indole alkaloid synthesis. rsc.org

A recent study demonstrated a chemoenzymatic system for producing various indole-containing acyloins, which are valuable synthetic intermediates. nih.govug.edu.gh This system used a combination of tryptophan synthase, L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme to create structurally diverse products. nih.govug.edu.gh Another approach has utilized monoamine oxidase (MAO-N) enzymes to biocatalytically aromatize indoline (B122111) derivatives into indoles under mild conditions, offering a green alternative to harsh chemical oxidation. livescience.io

Sustainable and Green Chemistry Protocols for Bromindole Carboxylic Acids

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, eliminate hazardous reagents, and improve energy efficiency. bridgew.edunesacs.org The synthesis of brominated indole carboxylic acids is an area where such improvements are actively being sought.

Key green approaches include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times and often improve yields for the synthesis of indole derivatives. tandfonline.comtandfonline.com It is considered an environmentally friendly and efficient methodology. tandfonline.com

Green Catalysts and Solvents : There is a shift towards using more benign catalysts and solvents. This includes the use of ionic liquids or recyclable magnetic nanoparticles as catalysts, which can replace hazardous reagents. researchgate.netijiset.com Syntheses in aqueous media or ethanol are preferred over traditional chlorinated solvents. rsc.orgijiset.com

These sustainable protocols are crucial for developing economically viable and environmentally responsible manufacturing processes for functionalized indoles like this compound.

Table 2: Green Chemistry Approaches in Indole Synthesis

| Green Protocol | Description | Advantages |

| Microwave Irradiation | Using microwave energy to heat reactions. tandfonline.com | Rapid reaction times, increased yields, energy efficiency. tandfonline.comtandfonline.com |

| Multi-Component Reactions | Combining three or more reactants in a one-pot synthesis. rsc.org | High atom economy, reduced waste, operational simplicity, mild conditions. rsc.orgrsc.org |

| Biocatalysis | Employing enzymes to catalyze specific chemical transformations. researchgate.net | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced environmental impact. nih.govresearchgate.net |

| Use of Green Catalysts | Utilizing recyclable or non-toxic catalysts like magnetic nanoparticles or ionic liquids. researchgate.netijiset.com | Reduced catalyst waste, avoidance of toxic heavy metals, potential for reuse. researchgate.netijiset.com |

| Benign Solvents | Replacing hazardous organic solvents with water, ethanol, or other green alternatives. rsc.org | Reduced toxicity and environmental pollution, improved safety. rsc.orgijiset.com |

Chemical Reactivity and Derivatization of 3 Bromoindole 5 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a variety of related compounds.

Esterification and Amide Formation Reactions

The carboxylic acid functionality of 3-bromoindole-5-carboxylic acid can be readily converted into esters and amides, which are important intermediates in the synthesis of biologically active molecules.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. masterorganicchemistry.comlibretexts.org

Amide formation can be accomplished by reacting the carboxylic acid with an amine. libretexts.orgyoutube.com However, the direct reaction is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.orglibretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and the amine. libretexts.orgyoutube.com The use of an excess of the amine or the addition of a non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction of an acid chloride with an amine. khanacademy.org

Table 1: Examples of Esterification and Amide Formation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol (B129727), H₂SO₄ | Methyl 3-bromoindole-5-carboxylate | Esterification |

| This compound | 1. SOCl₂, 2. Ammonia | 3-Bromoindole-5-carboxamide | Amide Formation |

| This compound | Aniline (B41778), DCC | N-Phenyl-3-bromoindole-5-carboxamide | Amide Formation |

Decarboxylation Reactions: Mechanisms and Synthetic Utility

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation for indole (B1671886) carboxylic acids. The ease of decarboxylation of indole-carboxylic acids often depends on the position of the carboxyl group and the nature of other substituents on the indole ring. cdnsciencepub.com While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of electron-withdrawing groups on the α-carbon can facilitate this reaction. libretexts.org

For indole-2-carboxylic acids, decarboxylation can often be achieved by heating the compound above its melting point or by heating in a high-boiling solvent like quinoline, sometimes with a catalyst such as copper or its salts. cdnsciencepub.com The mechanism for the thermal decarboxylation of acids with a double bond at the β-position, such as 3-butenoic acid, is thought to proceed through a cyclic transition state. libretexts.org

The Hunsdiecker reaction provides a method for the decarboxylative halogenation of carboxylic acids, typically using the silver salt of the acid with bromine. libretexts.orgnih.gov However, this method has limitations, including the need for a pure, dry silver salt. libretexts.org More recent methods have been developed for the transition-metal-free decarboxylative bromination of aromatic carboxylic acids. nih.gov

The synthetic utility of decarboxylation lies in its ability to provide access to substituted indoles that might be difficult to prepare directly. For instance, the decarboxylation of 5-bromoindole-2-carboxylic acid can yield 5-bromoindole (B119039), a precursor for various biologically active compounds. cdnsciencepub.com

Reductive and Oxidative Modifications of the Carboxyl Group

The carboxyl group of this compound can undergo both reduction and oxidation, leading to different functional groups.

Reductive modifications primarily involve the conversion of the carboxylic acid to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. msu.edu The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.orglibretexts.org Diborane (B₂H₆) is another effective reagent for the reduction of carboxylic acids to 1º-alcohols. msu.edu The aldehyde intermediate is generally not isolated as it is more reactive than the starting carboxylic acid. libretexts.orglibretexts.org

Oxidative modifications of carboxylic acids are less common but can occur under specific conditions. For instance, enzymatic oxidation of carboxylic acids has been observed. nih.gov In the presence of horseradish peroxidase and hydrogen peroxide, carboxylic acids can be oxidized to carboxylic radicals. nih.gov

Formation of Acylsulfonamide Derivatives

Acylsulfonamides are recognized as bioisosteres of carboxylic acids and have garnered significant interest in medicinal chemistry. nih.gov They can be synthesized from carboxylic acids. A common method involves the conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with a sulfonamide. researchgate.net Another approach is the use of coupling reagents to facilitate the direct reaction between the carboxylic acid and the sulfonamide. The N-acylation of sulfonamides can be catalyzed by various agents, including bismuth(III) salts. researchgate.net

Reactivity at the C-3 Bromo Substituent

The bromine atom at the C-3 position of the indole ring is susceptible to various transformations, most notably nucleophilic substitution.

Nucleophilic Substitution Reactions of the Bromine Atom

The C-3 position of the indole ring is electron-rich, which can influence the reactivity of the bromo substituent. While direct nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, the indole ring system can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the replacement of the bromine atom with a wide range of nucleophiles, including carbon, nitrogen, and oxygen-based nucleophiles. This provides a powerful tool for the synthesis of complex indole derivatives. cdnsciencepub.com

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position of this compound makes it a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the synthesis of complex indole derivatives.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl groups at the 3-position of the indole nucleus. The general scheme involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction's efficiency and yield. nih.gov For instance, the use of palladium(II) acetate (B1210297) or more advanced pre-catalysts, often in combination with phosphine (B1218219) ligands like SPhos and XPhos, has been shown to be effective. nih.gov Common bases include potassium carbonate and potassium phosphate. nih.govnih.gov The reaction is typically carried out in a solvent mixture, such as dioxane and water. nih.gov

A specific example is the coupling of a bromoindole with an arylboronic acid to produce a 3-arylindole derivative. rsc.org While direct examples with this compound are not extensively detailed in the provided results, the general applicability of the Suzuki-Miyaura coupling to bromoindoles is well-established. nih.govrsc.org The synthesis of diarylated indoles has been achieved through a sequential Suzuki reaction and Buchwald-Hartwig amination on 5-bromoindole, demonstrating the utility of this approach for further functionalization. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromoindoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Palladium source | SPhos/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | nih.gov |

| Palladium catalyst | - | K₂CO₃ | - | - | nih.gov |

This table presents generalized conditions based on reactions with similar bromoindole substrates.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. libretexts.orgwikipedia.org This reaction is particularly useful for introducing alkynyl groups onto the indole scaffold of this compound, leading to the synthesis of 3-alkynylindole derivatives. These derivatives can serve as building blocks for more complex molecules, such as electronically tunable push-pull chromophores. nih.gov

The reaction typically involves treating this compound with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst like copper iodide, and a base, commonly an amine like triethylamine (B128534) or diisopropylamine. nih.govbenthamopen.com The reaction is often performed at room temperature. wikipedia.orgnih.gov

Research has demonstrated the successful Sonogashira coupling of 5-bromoindole with phenylacetylene, highlighting the feasibility of this transformation on the bromoindole core. researchgate.net Furthermore, the development of copper-free Sonogashira coupling conditions provides an alternative approach. researchgate.net

Table 2: General Conditions for Sonogashira Coupling of Haloindoles

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| Bis(triphenylphosphine)palladium(II) dichloride | Copper iodide | Triethylamine | - | 25 °C | nih.gov |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Room Temp. | benthamopen.com |

This table illustrates typical conditions for Sonogashira reactions involving haloindoles.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org While this reaction typically targets the formation of C-N bonds at the position of the halogen, its application to this compound can be complex. The indole nitrogen itself can undergo N-arylation.

The direct N-arylation of indoles using the Buchwald-Hartwig reaction is a well-established method. nih.gov This process generally involves reacting an indole with an aryl halide in the presence of a palladium catalyst and a strong base. nih.govnih.gov However, the presence of the bromine at the C-3 position in this compound introduces the possibility of competing C-N coupling at this site.

In a sequential approach, a Suzuki reaction can be performed first on a bromoindole, followed by a Buchwald-Hartwig amination. nih.gov This strategy has been used to prepare diarylated indoles from 5-bromoindole, where the Suzuki reaction occurs at the C-5 position, and the subsequent amination occurs at the indole nitrogen. nih.gov The choice of catalyst and ligand system, such as those involving bulky electron-rich phosphines like tBuXphos, is crucial for achieving high yields and selectivity. nih.gov

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental organometallic reaction that can be used to convert the C-Br bond in this compound into a more reactive carbon-metal bond. This transformation opens up avenues for further functionalization by reaction with various electrophiles.

The most common metal-halogen exchange involves the treatment of an aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate an aryllithium species. This lithiated indole can then be trapped with a suitable electrophile to introduce a new substituent at the 3-position. While specific examples for this compound are not detailed in the provided search results, this is a general and widely used strategy in organic synthesis. The carboxylic acid group would likely require protection prior to performing a metal-halogen exchange to prevent its reaction with the organolithium reagent.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the bromine atom and the carboxylic acid group on the this compound molecule influences the regioselectivity of these reactions.

Electrophilic acylation, a type of Friedel-Crafts reaction, can occur at the C-3 position of N-unsubstituted indoles. mdpi.com For this compound, the C-3 position is already substituted. Therefore, electrophilic attack would likely occur at other positions on the indole ring, with the directing effects of the existing substituents playing a key role.

N-1 Alkylation and Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation and acylation reactions.

N-Alkylation: The indole nitrogen can be deprotonated with a strong base, such as sodium hydride, to form a nucleophilic indole anion. youtube.com This anion can then react with an alkyl halide in an SN2 reaction to yield an N-alkylated indole. youtube.com This method has been used in the synthesis of various biologically active molecules. nih.govmdpi.com Alternatively, N-alkylation can be achieved under phase-transfer catalysis conditions. frontiersin.org

N-Acylation: N-acylation is a common strategy to protect the indole nitrogen or to introduce functional groups. thieme-connect.de A widely used method involves the reaction of the indole with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.deresearchgate.net This approach provides a direct route to N-acylated indoles, avoiding the need for potentially unstable acyl chlorides. thieme-connect.de Another method utilizes thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.org The presence of an electron-withdrawing group at the 5-position, such as the carboxylic acid in the title compound, generally leads to high yields in N-acylation reactions. thieme-connect.deresearchgate.net

Table 3: Methods for N-Alkylation and N-Acylation of Indoles

| Reaction | Reagents | Conditions | Reference |

| N-Alkylation | Sodium hydride, Alkyl halide | SN2 reaction | youtube.com |

| N-Alkylation | Alkyl halide, Potassium hydroxide (B78521), THF | Room temperature | frontiersin.org |

| N-Acylation | Carboxylic acid, DCC, DMAP | Room temperature | thieme-connect.deresearchgate.net |

| N-Acylation | Thioester, Cesium carbonate | Xylene, 140 °C | beilstein-journals.org |

This table summarizes common methods applicable to the N-functionalization of indoles.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and environment of molecules in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 3-Bromoindole-5-carboxylic acid, conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals characteristic signals corresponding to each proton in the molecule. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the proton environment.

The observed signals are as follows: a singlet at 12.57 ppm, attributed to the carboxylic acid proton (-COOH), and another singlet at 11.77 ppm, corresponding to the proton on the indole (B1671886) nitrogen (N-H). An aromatic singlet appears at 8.04 ppm. A doublet at 7.47 ppm with a coupling constant of J = 8.6 Hz, and a doublet at 7.65 ppm with J = 2.5 Hz are also observed. Additionally, a doublet of doublets is present at 7.76 ppm with coupling constants of J = 7.3 and 1.3 Hz. pdx.edu

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6 pdx.edu

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.57 | s | - | -COOH |

| 11.77 | s | - | N-H |

| 8.04 | s | - | Ar-H |

| 7.76 | dd | 7.3, 1.3 | Ar-H |

| 7.65 | d | 2.5 | Ar-H |

| 7.47 | d | 8.6 | Ar-H |

| s = singlet, d = doublet, dd = doublet of doublets |

Note: Specific proton assignments to positions on the indole ring require further 2D NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms. For instance, the carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum (around 160-185 ppm). The carbons of the aromatic indole ring would appear in the range of approximately 100-140 ppm, with the carbon atom bonded to the bromine atom showing a shift influenced by the halogen's inductive effect.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for assembling the complete molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the indole ring.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This technique is crucial for identifying the connectivity between different parts of the molecule, for example, confirming the position of the carboxylic acid group and the bromine atom on the indole scaffold by observing correlations from protons to quaternary carbons.

Specific experimental 2D NMR data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₆BrNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a critical step in confirming the identity of the compound.

Specific experimental HRMS data for this compound is not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent or precursor ion) is selected and then fragmented to produce a series of daughter or product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the bromine atom. The fragmentation of the indole ring itself would provide further structural information.

Detailed experimental MS/MS fragmentation data for this compound is not publicly documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum of an indole carboxylic acid are the stretches related to the N-H group of the indole ring, the O-H group of the carboxylic acid, and the C=O carbonyl group. orgchemboulder.comspectroscopyonline.com The N-H stretching vibration in indole derivatives typically appears as a sharp band around 3400 cm⁻¹. researchgate.netresearchgate.net For indole itself, this peak is observed at 3406 cm⁻¹. researchgate.net

The carboxylic acid functional group gives rise to a very broad O-H stretching band, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids tend to form. orgchemboulder.comspectroscopyonline.com This broad absorption typically spans the region from 3300 to 2500 cm⁻¹, often overlapping with the C-H stretching vibrations. orgchemboulder.com The carbonyl (C=O) stretch of a carboxylic acid is strong and intense, generally appearing in the range of 1760-1690 cm⁻¹. orgchemboulder.com For comparison, the C=O stretch in indole-3-acetic acid is found at 1701 cm⁻¹. researchgate.net Conjugation with the aromatic ring can lower this frequency. libretexts.org

Additionally, the IR spectrum will exhibit characteristic peaks for the aromatic C=C and C-C stretching vibrations within the indole ring, typically found in the 1600-1450 cm⁻¹ region. researchgate.net The C-O stretching of the carboxylic acid is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com The presence of the bromine atom at the 3-position will also influence the spectrum, though its direct vibrational mode (C-Br stretch) occurs at lower frequencies, typically below 800 cm⁻¹, and can be harder to assign definitively without comparative analysis.

Table 1: Characteristic IR Absorption Bands for Indole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Indole N-H | Stretch | ~3400 | researchgate.netresearchgate.net |

| Carboxylic Acid O-H | Stretch (broad) | 3300-2500 | orgchemboulder.comspectroscopyonline.com |

| Carbonyl C=O | Stretch | 1760-1690 | orgchemboulder.com |

| Aromatic C=C | Stretch | 1600-1450 | researchgate.net |

| Carboxylic Acid C-O | Stretch | 1320-1210 | spectroscopyonline.com |

| O-H Bend | Bend | 1440-1395 & 950-910 | orgchemboulder.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The indole ring system is an excellent chromophore, and its UV-Vis spectrum is well-characterized.

The UV spectrum of indole typically displays two main absorption bands, which arise from π→π* transitions. srce.hr These are often referred to as the ¹Lₐ and ¹Lₑ bands. For indole itself, these bands appear around 270-290 nm and 210-220 nm, respectively. srce.hracs.org The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

For indole-2-carboxylic acid, absorption maxima are observed at 218 nm and 292 nm in an aqueous solution. srce.hr In the case of indole-3-carboxylic acid, a local maximum is seen at 278 nm. researchgate.net The substitution of a bromine atom at the 3-position and a carboxylic acid group at the 5-position in this compound is expected to cause shifts in these absorption bands. The bromine atom, being an auxochrome, can cause a bathochromic (red) shift due to its electron-donating resonance effect and the "heavy atom" effect. The carboxylic acid group's effect will depend on its conjugation with the indole π-system.

The electronic transitions in these molecules involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The extent of conjugation in the molecule directly influences the HOMO-LUMO energy gap; greater conjugation leads to a smaller gap and absorption at longer wavelengths. libretexts.org

Table 2: UV-Vis Absorption Maxima (λmax) for Indole Derivatives

| Compound | λmax (nm) | Solvent/Conditions | References |

|---|---|---|---|

| Indole | ~270, ~280, ~290 | Not specified | acs.org |

| Indole-2-carboxylic acid | 218, 292 | Aqueous | srce.hr |

| Indole-3-carboxylic acid | 278 | Not specified | researchgate.net |

| 3-Methylindole | 222, 280 | Perchloric acid | srce.hr |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, analysis of related indole derivatives provides a strong basis for predicting its solid-state structure.

Indole-5-carboxylic acid, a closely related compound, has been co-crystallized and its structure analyzed. researchgate.net In the crystal lattice of many indole carboxylic acids, hydrogen bonding plays a crucial role in the molecular packing. studylib.netmdpi.com Typically, the carboxylic acid groups form centrosymmetric dimers via strong O-H···O hydrogen bonds. mdpi.com For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid reveals the formation of such cyclic dimers. mdpi.com

Furthermore, the N-H group of the indole ring often participates in hydrogen bonding, acting as a donor to an oxygen atom of a neighboring carboxylic acid or another suitable acceptor group. studylib.netmdpi.com This leads to the formation of extended networks, such as chains or sheets. In the crystal structure of indole-2-carboxylic acid, molecules form planar ribbons held together by both O-H···O and N-H···O hydrogen bonds. studylib.net

For this compound, it is highly probable that the crystal structure would be stabilized by a similar network of hydrogen bonds, primarily involving the carboxylic acid dimers and N-H···O interactions. The bromine atom would influence the packing arrangement through van der Waals and potentially halogen bonding interactions. The precise unit cell parameters and bond lengths/angles would require experimental determination.

Table 3: Crystallographic Data for a Related Indole Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph) | Monoclinic | P2₁/c | Cyclic dimers via O-H···O hydrogen bonds | mdpi.com |

| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | Planar ribbons with O-H···O and N-H···O hydrogen bonds | studylib.net |

| 1H-Indole-5-carboxylic acid – 4,4′-bipyridine (2/1) | Triclinic | P1 | Heterosynthon of carboxylic acid and pyridine (B92270) nitrogen | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the molecular-level characteristics of a compound, offering a predictive lens into its stability and chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. For 3-Bromoindole-5-carboxylic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to find the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.gov

Energy profile calculations can further explore the rotational barriers around the C5-C(OOH) bond, revealing the energy landscape and the likelihood of different conformers. The presence of the electron-withdrawing bromine atom at the 3-position is anticipated to influence the electron density distribution across the indole (B1671886) ring system, which can be visualized through molecular electrostatic potential (MEP) maps.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Related Indole Derivatives)

| Parameter | Predicted Value |

| C3-Br Bond Length | ~1.88 Å |

| C5-C(carboxyl) Bond Length | ~1.48 Å |

| O-C-O Bond Angle (carboxyl) | ~122° |

| Indole Ring Planarity | Largely planar |

Note: These values are estimations based on typical bond lengths and angles in related bromoindole and indole carboxylic acid structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be delocalized over the electron-rich indole nucleus, particularly the pyrrole (B145914) ring. The LUMO, conversely, is likely to be distributed over the entire molecule, with significant contributions from the electron-withdrawing carboxylic acid group and the bromine atom. The bromine atom at the C3 position, being electronegative, would lower the energy of both the HOMO and LUMO compared to unsubstituted indole-5-carboxylic acid.

This analysis helps in predicting how this compound might interact with other molecules. The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region points to sites prone to nucleophilic attack. This information is invaluable for understanding its potential reaction mechanisms and designing synthetic pathways.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively low (stabilized by Br) |

| LUMO Energy | Relatively low (stabilized by Br and COOH) |

| HOMO-LUMO Gap | Moderate, suggesting reasonable stability |

| HOMO Distribution | Primarily on the indole ring |

| LUMO Distribution | Delocalized, with contributions from COOH and Br |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time in a simulated biological environment. nih.govrsc.org For this compound, MD simulations can be employed to explore its conformational flexibility and its interactions with biological macromolecules, such as proteins. nih.gov

An MD simulation would typically place the molecule in a box of solvent (e.g., water) and calculate the forces between all atoms over a series of time steps. This allows for the observation of how the molecule moves, rotates, and changes its shape. A key aspect to study would be the conformational dynamics of the carboxylic acid group, which can rotate and adopt different orientations that may be crucial for binding to a protein's active site.

Furthermore, MD simulations are instrumental in studying protein-ligand interactions. If a potential protein target for this compound is identified, MD simulations can be used to assess the stability of the protein-ligand complex. By analyzing the trajectory of the simulation, one can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions, that contribute to the binding affinity. nih.gov The root-mean-square deviation (RMSD) of the ligand within the binding pocket is often monitored to evaluate the stability of the binding pose.

In Silico Pharmacokinetic and Pharmacodynamic Predictions

The journey of a compound from administration to its therapeutic effect is governed by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. In silico tools provide a rapid and cost-effective way to predict these properties.

Ligand Efficiency and Drug-Likeness Parameters (e.g., TPSA, LogP, H-bond donors/acceptors)

Several molecular descriptors are used to assess the "drug-likeness" of a compound. These parameters help in filtering out molecules that are unlikely to become successful drugs.

Topological Polar Surface Area (TPSA): This is a measure of the surface area of a molecule that is polar. It is a good predictor of drug absorption and transport. For this compound, the TPSA will be primarily determined by the carboxylic acid group and the nitrogen atom of the indole ring.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a molecule's lipophilicity. It influences absorption, distribution, metabolism, and excretion (ADME). The presence of the bromine atom will increase the lipophilicity of the molecule.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is crucial for molecular recognition and binding to biological targets. The carboxylic acid group provides both a donor (the hydroxyl hydrogen) and acceptors (the carbonyl and hydroxyl oxygens). The indole NH group is also a hydrogen bond donor.

These parameters are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

Table 3: Predicted Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 240.06 g/mol | Yes (< 500) |

| LogP | ~2.5 - 3.0 | Yes (< 5) |

| Hydrogen Bond Donors | 2 (indole NH, carboxyl OH) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (carboxyl oxygens) | Yes (≤ 10) |

| TPSA | ~60-70 Ų | Favorable for oral bioavailability |

Note: These values are estimations based on computational predictions for similar structures.

Absorption and Metabolism Prediction

In silico models can also predict aspects of a compound's absorption and metabolism. japsonline.comcsmres.co.uk

Absorption: Parameters like human intestinal absorption (HIA) can be predicted based on the molecule's physicochemical properties. Given its predicted drug-likeness parameters, this compound is likely to have good oral absorption. tandfonline.comresearchgate.net

Metabolism: The indole ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov The position of the bromine atom and the carboxylic acid group will influence which sites on the molecule are most likely to be hydroxylated or otherwise modified. The bromine atom at the C3 position might block a common site of indole metabolism, potentially increasing the metabolic stability of the compound. Predictions can be made regarding which CYP isoforms are most likely to metabolize the compound.

Table 4: Predicted ADME Profile for this compound

| ADME Property | Prediction |

| Human Intestinal Absorption (HIA) | High |

| Blood-Brain Barrier (BBB) Penetration | Moderate to Low |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain isoforms |

| Major Metabolic Pathways | Hydroxylation of the indole ring, conjugation of the carboxylic acid |

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein. These methods are essential for understanding the potential biological activity of a compound and for identifying new drug candidates from large databases.

Ligand-Protein Binding Mode and Affinity Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, forming a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring each conformation to estimate the strength of the interaction, known as binding affinity. This scoring is often expressed as a binding energy value, typically in kcal/mol, where a more negative value suggests a stronger, more stable interaction.

The prediction of the binding mode reveals crucial intermolecular interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

Ionic Bonds: Electrostatic attractions between charged groups.

For related indole compounds, such as derivatives of 5-bromoindole-2-carboxylic acid, molecular docking studies have been used to predict their binding to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). researchgate.netresearchgate.net These studies identified key amino acid residues within the EGFR active site that form hydrogen bonds and other interactions with the indole scaffold, providing a rationale for their inhibitory activity. researchgate.netresearchgate.net However, no such specific binding analyses have been published for this compound itself.

Identification of Novel Ligands through Structure-Based Drug Design

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. Virtual screening is a key component of SBDD, where computational methods are used to screen large libraries of chemical compounds against a target structure to identify those that are most likely to bind and modulate its activity.

The process typically involves:

Target Preparation: Obtaining a high-resolution 3D structure of the target protein, usually from X-ray crystallography or cryo-electron microscopy.

Library Screening: Docking thousands or even millions of compounds from virtual libraries into the defined binding site of the target.

Hit Identification: Ranking the compounds based on their predicted binding affinity and other parameters. The top-ranked compounds, known as "hits," are selected for further experimental testing.

This methodology has been successfully applied to identify novel inhibitors for various targets using indole-based scaffolds. researchgate.netchapman.edu For instance, virtual screening has been used to discover indole acylguanidines as potent inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. researchgate.net While the this compound scaffold represents a viable starting point for such screening campaigns, no studies detailing its use in this manner have been found.

Advanced Biological and Pharmacological Research Applications of 3 Bromoindole 5 Carboxylic Acid Derivatives

Enzyme Inhibitory Activities

HIV-1 Integrase Strand Transfer Inhibition (INSTIs)

Direct studies on the HIV-1 integrase strand transfer inhibitory activity of 3-bromoindole-5-carboxylic acid derivatives are not extensively reported in publicly available research. However, the broader class of indole (B1671886) carboxylic acids has been identified as a promising scaffold for the development of novel INSTIs.

Research into indole-2-carboxylic acid derivatives has demonstrated their potential as effective inhibitors of the HIV-1 integrase strand transfer process. nih.gov One study identified a specific indole-2-carboxylic acid derivative, compound 3 , which effectively inhibited the strand transfer activity of HIV-1 integrase with a half-maximal inhibitory concentration (IC₅₀) of 12.41 µM. nih.gov Further structural optimization of this hit compound led to the development of derivative 20a , which exhibited a markedly increased inhibitory effect, with an IC₅₀ value of 0.13 µM. nih.gov The binding mode analysis suggested that the indole core and the C2 carboxyl group were crucial for chelating the two Mg²⁺ ions within the active site of the integrase enzyme. nih.gov The introduction of a larger substituent at the C3 position of the indole ring was found to improve the interaction with a hydrophobic pocket near the active site, thereby enhancing the inhibitory potency. nih.gov

These findings suggest that the indole carboxylic acid framework is a viable starting point for designing new INSTIs. The specific substitution pattern of this compound, featuring a bromine atom at the 3-position and a carboxylic acid at the 5-position, presents a unique electronic and steric profile that warrants investigation for its potential to interact with the HIV-1 integrase active site.

| Compound ID | Scaffold | Target | IC₅₀ (µM) |

| 3 | Indole-2-carboxylic acid derivative | HIV-1 Integrase | 12.41 |

| 20a | Indole-2-carboxylic acid derivative | HIV-1 Integrase | 0.13 |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

While there is no direct published research on this compound derivatives as EGFR tyrosine kinase inhibitors, extensive studies on the closely related 5-bromoindole-2-carboxylic acid derivatives have shown significant promise. These compounds have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with their mechanism of action attributed to the inhibition of EGFR tyrosine kinase. nih.govnih.gov

In one study, a series of novel 5-bromoindole-2-carboxylic acid derivatives were synthesized, and their potential as EGFR inhibitors was assessed through molecular docking and in vitro assays. nih.gov Among the synthesized compounds, derivatives 3a , 3b , 3f , and 7 demonstrated the strongest binding energies within the EGFR tyrosine kinase domain. nih.gov Compound 3a emerged as the most potent derivative, effectively reducing the growth of human cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast). nih.gov The mechanism of action for compound 3a was confirmed to be the inhibition of EGFR tyrosine kinase activity, which subsequently led to cell cycle arrest and the induction of apoptosis. nih.gov

These findings highlight the potential of the bromoindole carboxylic acid scaffold as a template for the design of novel EGFR inhibitors. The specific regioisomer, this compound, offers a different substitution pattern that could lead to unique interactions with the EGFR active site, making its derivatives interesting candidates for future investigation in the development of anticancer agents.

| Compound ID | Scaffold | Cancer Cell Lines | Key Finding |

| 3a | 5-Bromoindole-2-carboxylic acid derivative | HepG2, A549, MCF-7 | Most potent inhibitor, inducing cell cycle arrest and apoptosis. nih.gov |

| 3b | 5-Bromoindole-2-carboxylic acid derivative | HepG2, A549, MCF-7 | Strong binding energy to EGFR tyrosine kinase domain. nih.gov |

| 3f | 5-Bromoindole-2-carboxylic acid derivative | HepG2, A549, MCF-7 | Strong binding energy to EGFR tyrosine kinase domain. nih.gov |

| 7 | 5-Bromoindole-2-carboxylic acid derivative | HepG2, A549, MCF-7 | Strong binding energy to EGFR tyrosine kinase domain. nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Dual Inhibition

There is a lack of specific research on this compound derivatives as dual inhibitors of IDO1 and TDO. However, the development of dual-target inhibitors for these enzymes is an active area of cancer immunotherapy research, as both enzymes are implicated in creating an immunosuppressive tumor microenvironment by catabolizing tryptophan. frontiersin.org

While direct examples based on the this compound scaffold are unavailable, the broader indole-containing structures have been explored. For instance, a study on indole-3-carboxylic acid derivatives has been conducted for their herbicidal activity by targeting the transport inhibitor response 1 (TIR1) protein, which has structural similarities to auxin receptors. frontiersin.org Although this is a different target, it demonstrates the versatility of the indole-3-carboxylic acid scaffold in interacting with protein binding sites.

The pursuit of dual IDO1/TDO inhibitors is considered a promising strategy to enhance antitumor immune responses and overcome the limitations of single-target therapies. frontiersin.org Given the established role of the indole nucleus in binding to the heme-containing active sites of IDO1 and TDO, derivatives of this compound represent a novel, yet-to-be-explored chemical space for the discovery of new dual inhibitors.

Modulation of BCL-2 Family Proteins (MCL-1 and BCL-2)

Currently, there is no available scientific literature describing the direct modulation of BCL-2 family proteins, such as MCL-1 and BCL-2, by derivatives of this compound. The BCL-2 family of proteins are crucial regulators of apoptosis, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets. While various small molecule inhibitors targeting these proteins have been developed, the potential of the this compound scaffold in this context remains to be investigated.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Inhibition

Specific studies on this compound derivatives as inhibitors of VEGFR-2 tyrosine kinase have not been reported. However, research on the closely related 5-bromoindole-2-carboxylic acid hydrazone derivatives has indicated their potential as VEGFR-2 inhibitors. scirp.org VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

A study focused on the synthesis and evaluation of a new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives for their anticancer and VEGFR-2 inhibitory effects. scirp.org The indole hydrazone derivative 5BDBIC was identified as the most potent compound against HepG2 hepatocellular carcinoma cells, with an IC₅₀ of 14.3 µM, which was comparable to the standard VEGFR-2 tyrosine kinase inhibitor, sorafenib (B1663141) (IC₅₀ = 6.2 µM). actanaturae.ru Further investigation revealed that 5BDBIC inhibited VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase and the induction of the intrinsic apoptotic pathway. actanaturae.ru

These results underscore the potential of the bromoindole carboxylic acid scaffold in the design of novel anti-angiogenic agents targeting VEGFR-2. The unique substitution pattern of this compound could offer new opportunities for developing potent and selective VEGFR-2 inhibitors.

| Compound ID | Scaffold | Cancer Cell Line | Target | IC₅₀ (µM) |

| 5BDBIC | 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | HepG2 | VEGFR-2 TK | 14.3 |

| Sorafenib | Standard Inhibitor | HepG2 | VEGFR-2 TK | 6.2 |

Inhibition of Bacterial Cystathionine (B15957) γ-Lyase (bCSE)

While there is no direct research on this compound derivatives as inhibitors of bacterial cystathionine γ-lyase (bCSE), the closely related 6-bromoindole (B116670) scaffold has been extensively studied and identified as a potent inhibitor of this enzyme. nih.govnih.govnih.govnih.gov bCSE is a key enzyme responsible for the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bCSE has been shown to enhance the sensitivity of these bacteria to conventional antibiotics. nih.govnih.gov

Several selective indole-based bCSE inhibitors have been developed based on the 6-bromoindole core. nih.govnih.gov These include compounds NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) and NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid). nih.govnih.govnih.gov The synthesis of these inhibitors utilizes 6-bromoindole as a key building block. nih.govnih.gov Furthermore, a derivative of 3-aminothiophene-2-carboxylic acid linked to a 6-bromoindole moiety, MNS2 , has also been synthesized and investigated. actanaturae.ru

The consistent finding that 6-bromoindole derivatives are effective inhibitors of bCSE suggests that the presence and position of the bromine atom on the indole ring are important for activity. The this compound scaffold, with its distinct substitution pattern, therefore represents an unexplored but potentially valuable template for the design of new bCSE inhibitors that could act as antibiotic potentiators.

| Compound ID | Scaffold | Target | Activity |

| NL1 | 6-Bromoindole derivative | Bacterial Cystathionine γ-Lyase (bCSE) | Selective inhibitor, enhances antibiotic sensitivity. nih.govnih.govnih.gov |

| NL2 | 6-Bromoindole derivative | Bacterial Cystathionine γ-Lyase (bCSE) | Selective inhibitor, enhances antibiotic sensitivity. nih.govnih.govnih.gov |

| MNS2 | 6-Bromoindole derivative | Bacterial Cystathionine γ-Lyase (bCSE) | Potentiates antimicrobial activity of gentamicin. actanaturae.ru |

Anti-Cancer Research Pathways

Derivatives of this compound have shown considerable promise in the field of oncology research. Their multifaceted mechanisms of action make them attractive candidates for the development of new anti-cancer therapies.

Mechanisms of Cell Proliferation Inhibition

A key focus of research into this compound derivatives has been their ability to inhibit the proliferation of cancer cells. One of the primary mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net EGFR is a crucial protein involved in cell growth and proliferation, and its overactivity is a hallmark of many cancers. By blocking the tyrosine kinase activity of EGFR, these derivatives can effectively halt the signaling pathways that drive cancer cell growth. nih.govresearchgate.net

For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to decrease the growth of human cancer cell lines such as HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). nih.govresearchgate.net Molecular docking studies have confirmed that these compounds bind effectively to the EGFR tyrosine kinase domain. nih.govresearchgate.net

Another mechanism through which these derivatives inhibit cell proliferation is by targeting the glycolytic enzyme GAPDH. Cancer cells often rely on aerobic glycolysis for their energy production, a phenomenon known as the Warburg effect. By inhibiting GAPDH, 3-bromo-isoxazoline derivatives, which share a structural resemblance to 3-bromoindole derivatives, can disrupt the energy supply of cancer cells, leading to the inhibition of cell proliferation. mdpi.com

The anti-proliferative activity of these compounds is often dose-dependent. For example, a synthetic 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide derivative demonstrated a significant reduction in the proliferation of HUVEC (Human Umbilical Vein Endothelial Cells) and A549 lung cancer cells at various concentrations. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting cell proliferation, derivatives of this compound have been found to induce programmed cell death, or apoptosis, in cancer cells. This is a critical aspect of their anti-cancer activity, as it leads to the elimination of malignant cells.

The inhibition of EGFR tyrosine kinase by these derivatives not only stops cell growth but also triggers the activation of apoptotic pathways. nih.govresearchgate.net Similarly, the inhibition of GAPDH by related compounds can also lead to apoptotic cell death. mdpi.com